(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 918485-05-9
VCID: VC17274100
InChI: InChI=1S/C8H5ClIN3O2/c9-4-1-5-7(10)12-13(3-6(14)15)8(5)11-2-4/h1-2H,3H2,(H,14,15)
SMILES:
Molecular Formula: C8H5ClIN3O2
Molecular Weight: 337.50 g/mol

(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

CAS No.: 918485-05-9

Cat. No.: VC17274100

Molecular Formula: C8H5ClIN3O2

Molecular Weight: 337.50 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid - 918485-05-9

Specification

CAS No. 918485-05-9
Molecular Formula C8H5ClIN3O2
Molecular Weight 337.50 g/mol
IUPAC Name 2-(5-chloro-3-iodopyrazolo[3,4-b]pyridin-1-yl)acetic acid
Standard InChI InChI=1S/C8H5ClIN3O2/c9-4-1-5-7(10)12-13(3-6(14)15)8(5)11-2-4/h1-2H,3H2,(H,14,15)
Standard InChI Key VSABCUNTHPSAJQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1C(=NN2CC(=O)O)I)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a pyrazolo[3,4-b]pyridine scaffold, a bicyclic system comprising fused pyrazole and pyridine rings. Substituents at positions 3 (iodine) and 5 (chlorine) introduce steric and electronic effects that influence reactivity, while the acetic acid moiety at position 1 enhances solubility and facilitates interactions with biological targets . The molecular formula C₈H₅ClIN₃O₂ corresponds to a molecular weight of 344.50 g/mol, as derived from its constituent atomic masses .

Physicochemical Characteristics

Key properties include a melting point range of 210–215°C and a density of 1.89 g/cm³, though experimental values for boiling point and specific optical rotation remain unreported. The compound’s solubility profile is dominated by polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while aqueous solubility is limited unless deprotonated at physiological pH . The presence of halogen atoms (chlorine and iodine) contributes to its stability under ambient storage conditions, with recommended storage at room temperature in airtight containers .

Table 1: Physicochemical Properties of (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid

PropertyValue
Molecular FormulaC₈H₅ClIN₃O₂
Molecular Weight344.50 g/mol
Melting Point210–215°C
Density1.89 g/cm³
SolubilityDMSO, DMF; limited in H₂O
Storage ConditionsRoom temperature, dry

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for synthesizing (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid are proprietary, general strategies for analogous pyrazolo[3,4-b]pyridine derivatives involve multi-step reactions. A plausible pathway begins with the cyclocondensation of 5-chloro-3-iodopyridine-2-carboxylic acid with hydrazine derivatives to form the pyrazole ring, followed by N-alkylation with chloroacetic acid to introduce the acetic acid group . Halogen retention during synthesis is critical, requiring controlled reaction conditions to prevent displacement of iodine or chlorine.

Purification and Characterization

Post-synthetic purification typically employs column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. Final characterization relies on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity .

Applications in Material Science

Organic Electronics

The conjugated π-system of the pyrazolo[3,4-b]pyridine core, combined with electron-withdrawing halogen substituents, renders this compound a candidate for organic semiconductors. Thin-film transistors fabricated with analogous derivatives exhibit hole mobility values of 0.02–0.05 cm²/V·s, comparable to amorphous silicon . The iodine atom’s polarizability may further enhance charge transport properties in photovoltaic devices.

Photonic Materials

In laser dye applications, the compound’s rigid aromatic structure and halogen substituents enable tunable fluorescence emission in the 450–550 nm range, contingent on solvent polarity. Quantum yield measurements in ethanol (Φ = 0.32) suggest potential as a blue-green emitter in organic light-emitting diodes (OLEDs) .

Comparative Analysis with Related Compounds

Structural Analogues in Patent Literature

The patent CA3009193C discloses pyrazolo[3,4-b]pyridine derivatives substituted with fluorinated alkyl chains and aromatic groups, which act as cGMP modulators for cardiovascular therapeutics . For example, 3-[2-[4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-1,3-oxazol-4-yl]-2,2-dimethylpropanoic acid (Example 23) shares the halogenated pyrazolo core but incorporates a propanoic acid side chain, enhancing renal clearance .

Table 2: Comparative Properties of Selected Pyrazolo[3,4-b]pyridine Derivatives

CompoundSubstituentsBiological Activity
(5-Chloro-3-iodo-1H-pyrazolo...)Cl, I, acetic acidKinase inhibition, antimicrobial
Patent Example 23 Cl, pentafluorobutyl, propanoic acidcGMP modulation, cardiovascular
5-Bromo-3-methylpyrazolo... Br, methylAntiviral, COX-2 inhibition

Structure-Activity Relationships (SAR)

The acetic acid moiety in (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid confers superior aqueous solubility compared to methyl or ethyl ester analogs, critical for in vivo pharmacokinetics . Conversely, replacement of iodine with smaller halogens (e.g., bromine) reduces steric hindrance, increasing binding affinity to hydrophobic enzyme pockets but compromising metabolic stability .

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